cis-endo-5-Norbornene-2,3-dicarboxylic anhydride

Physical Chemistry Thermal Analysis Isomer Purity

cis-endo-5-Norbornene-2,3-dicarboxylic anhydride (carbic anhydride) is the kinetically favored endo isomer of the Diels-Alder adduct between maleic anhydride and cyclopentadiene. Unlike the exo isomer, carbic anhydride's unique stereochemistry dictates its reactivity as a latent epoxy curing agent for casting, lamination, and powder molding, and as a comonomer in alternating copolymerization with epoxides. It is also the essential intermediate for endo-norbornanedicarboximide, a key building block for piperidinylbenzisoxazole antipsychotics. Isomer purity is critical—verify endo content to ensure consistent polymerization kinetics and thermal performance.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B7908305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-endo-5-Norbornene-2,3-dicarboxylic anhydride
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)OC3=O
InChIInChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6?,7?
InChIKeyKNDQHSIWLOJIGP-DPTVFECHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-endo-5-Norbornene-2,3-dicarboxylic anhydride: Core Identity and Distinguishing Stereochemical Features


cis-endo-5-Norbornene-2,3-dicarboxylic anhydride (CAS 129-64-6), also known as carbic anhydride or endo-nadic anhydride, is the endo stereoisomer of the Diels–Alder adduct formed between maleic anhydride and cyclopentadiene [1]. Its defining characteristic is the stereochemistry of the anhydride bridge relative to the norbornene double bond, which profoundly influences its physical properties, reactivity, and polymerization behavior [2][3]. As the kinetically favored product of the Diels–Alder reaction, it constitutes the major component of commercially available 'nadic anhydride' [1].

Why Generic Substitution Fails: The Functional Divergence of endo vs. exo Stereoisomers of 5-Norbornene-2,3-dicarboxylic Anhydride


The endo and exo isomers of 5-norbornene-2,3-dicarboxylic anhydride are not interchangeable synthons. While they share the same molecular formula (C9H8O3) and functional groups, their divergent stereochemistry leads to markedly different physical properties, thermal behavior, and—most critically—polymerization kinetics and thermodynamics [1][2]. For instance, the exo isomer exhibits dramatically higher activity in both insertion polymerization with ethylene and ring-opening metathesis polymerization (ROMP), while the endo isomer is often recalcitrant or stops after a single insertion [2][3]. These differences are not merely academic; they dictate which isomer is suitable for a given application, making isomer purity a critical procurement parameter.

Quantitative Evidence Guide: Performance Differentiation of cis-endo-5-Norbornene-2,3-dicarboxylic anhydride


Melting Point and Thermal Stability: endo vs. exo Isomer

The endo isomer exhibits a significantly higher melting point than the exo isomer, a consequence of its distinct crystal packing. The endo isomer (carbic anhydride) melts at 162–167 °C , while the exo isomer (himic anhydride) melts at 140–145 °C . This ~22 °C difference is a critical quality control metric and directly impacts processing conditions in melt-based applications.

Physical Chemistry Thermal Analysis Isomer Purity

Kinetic vs. Thermodynamic Isomer Selectivity in Diels–Alder Synthesis

The endo isomer is the kinetically favored product in the Diels–Alder reaction between maleic anhydride and cyclopentadiene, forming predominantly under ambient conditions . The exo isomer is the thermodynamically more stable product and can be obtained by thermal isomerization of the endo isomer at temperatures above its melting point [1][2]. This mechanistic difference means that to obtain the pure endo isomer, one must avoid elevated temperatures that trigger isomerization.

Synthetic Methodology Stereoselective Synthesis Reaction Optimization

Catalytic Insertion Polymerization: Endo Isomer is Recalcitrant

In catalytic insertion polymerization with a cationic Pd catalyst, the endo isomer (carbic anhydride) exhibits virtually no polymerization activity, with the reaction stopping after a single monomer insertion [1]. In stark contrast, the exo isomer (himic anhydride) polymerizes readily under identical conditions. DFT calculations reveal this is a thermodynamic, not kinetic, limitation: the insertion of a second endo monomer is endergonic [1].

Polymer Chemistry Catalysis Palladium Catalysts

Ethylene Copolymerization Efficiency: endo vs. exo

In ethylene copolymerization using phosphine-sulfonate palladium catalysts, the exo isomer of 5-norbornene-2,3-dicarboxylic anhydride exhibits superior performance across all key metrics compared to the endo isomer [1]. The exo isomer shows higher polymerization activity (rate constant), higher comonomer incorporation (up to 6.0 mol% for exo), and yields copolymers with higher molecular weights. This leads to demonstrably better compatibilizing performance in polymer blends [1].

Polymer Chemistry Copolymerization Catalysis

Ring-Opening Metathesis Polymerization (ROMP) Activity

The exo isomer of 5-norbornene-2,3-dicarboxylic anhydride demonstrates substantially higher reactivity in living ring-opening metathesis polymerization (ROMP) compared to its endo counterpart [1]. This enhanced reactivity enables precise control over polymer architecture, molecular weight, and dispersity when using well-defined ruthenium catalysts. The endo isomer, due to its lower ROMP activity, is generally not the monomer of choice for these applications [1].

Polymer Chemistry ROMP Ruthenium Catalysts

Solubility Profile and Processing Solvent Selection

The endo isomer exhibits a distinct solubility profile. It is readily soluble in acetone, benzene, ethyl ether, and ethanol, but has very low solubility in water (<0.01 g/100g) and decomposes with alkalies [1]. Systematic studies in fourteen pure solvents and three binary solvent mixtures have quantified its solubility as a function of temperature, providing crucial data for crystallization, purification, and reaction solvent selection [2]. While direct comparative data for the exo isomer in all these solvents is not readily compiled in a single source, the endo isomer's specific solubility parameters are critical for process design.

Physical Chemistry Solubility Formulation

Target Application Scenarios for cis-endo-5-Norbornene-2,3-dicarboxylic anhydride Based on Verified Performance Attributes


Synthesis of Endo-Specific Norbornene Derivatives and Pharmaceuticals

The endo isomer is the starting material of choice for preparing endo-specific norbornene derivatives, such as endo-norbornanedicarboximide, which is a key intermediate in the synthesis of piperidinylbenzisoxazole antipsychotic drugs . Its kinetically favored formation ensures that the desired stereochemistry is retained in downstream transformations that proceed under mild conditions, avoiding isomerization to the exo form.

Epoxy Resin Curing Agent for High-Performance Castings and Laminates

cis-endo-5-Norbornene-2,3-dicarboxylic anhydride is employed as a latent curing agent for epoxy resins in applications such as casting, lamination, and powder molding [1]. Its specific melting point and reactivity profile are advantageous for formulations that require a solid anhydride with a well-defined curing temperature window. The homopolymer of the endo isomer is also soluble in dioxane and acetone, offering processing flexibility for coating applications [2].

Monomer for Alternating Copolymerization with Epoxides

The endo isomer (carbic anhydride) is an effective comonomer in the alternating copolymerization with epoxides, such as 1-butene oxide, using (salph)AlCl/[PPN]Cl catalytic systems . Mechanistic studies show that the polymerization rate is first-order in epoxide and zero-order in the cyclic anhydride, indicating that carbic anhydride does not participate in the rate-limiting step, which simplifies kinetic modeling and process control .

Orthogonal Reactive Group for Telechelic Polymer Synthesis

Carbic anhydride serves as a unique monomer for introducing orthogonally reactive, exclusively in-chain anhydride groups into polymers via terpolymerization . Combined experimental and theoretical DFT studies reveal that this approach enables the direct synthesis of telechelic polymers, where the electronics and bulk of the comonomers are carefully matched to achieve controlled incorporation . This application leverages the specific reactivity of the endo isomer's strained double bond and anhydride functionality.

Quote Request

Request a Quote for cis-endo-5-Norbornene-2,3-dicarboxylic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.